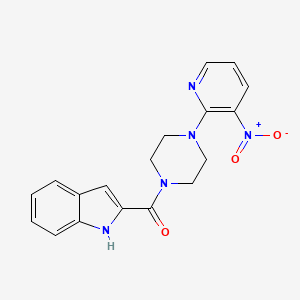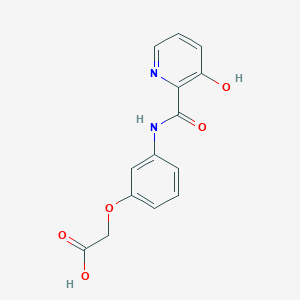![molecular formula C12H6BrClS B12812788 3-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B12812788.png)
3-Bromo-7-chlorodibenzo[b,d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-chlorodibenzo[b,d]thiophene is a chemical compound with the molecular formula C12H6BrClS and a molecular weight of 297.6 g/mol It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chlorodibenzo[b,d]thiophene typically involves the bromination and chlorination of dibenzothiophene. One common method involves the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation at the desired positions on the dibenzothiophene ring . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods allow for efficient and consistent production of the compound, meeting the demands of various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-7-chlorodibenzo[b,d]thiophene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted dibenzothiophenes with different functional groups.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dehalogenated dibenzothiophenes.
Aplicaciones Científicas De Investigación
3-Bromo-7-chlorodibenzo[b,d]thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of luminescent materials and organic electroluminescent devices.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-chlorodibenzo[b,d]thiophene involves its interaction with molecular targets through its halogen atoms and sulfur-containing ring. These interactions can influence various biochemical pathways, depending on the specific application. For example, in materials science, the compound’s electronic properties are exploited to create efficient luminescent materials .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-7-chlorodibenzo[b,d]furan: Similar structure but contains an oxygen atom instead of sulfur.
3-Bromo-7-chlorodibenzo[b,d]thiophene-5-oxide: An oxidized form of the compound with a sulfoxide group.
Uniqueness
This compound is unique due to its specific halogenation pattern and the presence of a sulfur atom in the heterocyclic ring. This gives it distinct chemical properties and reactivity compared to its oxygen-containing analogs and other halogenated dibenzothiophenes .
Propiedades
Fórmula molecular |
C12H6BrClS |
|---|---|
Peso molecular |
297.60 g/mol |
Nombre IUPAC |
3-bromo-7-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H |
Clave InChI |
QKDCVUNQKGOLDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC3=C2C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)





![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)

